Deta-NO

Nitric oxide donor Half-life Sustained release

Short-acting NO donors (e.g., DEA/NO, PAPA/NO) fail to sustain biological effects over extended incubations, requiring frequent replenishment that introduces concentration fluctuations. DETA NONOate eliminates this problem with a 20-hour half-life at pH 7.4 and 37°C, liberating 2 moles of NO per mole of parent compound via predictable first-order kinetics. • 4.5-fold greater antiproliferative potency vs. SPER/NO (IC50 40 μM vs. 180 μM) in VSMC DNA synthesis assays. • Maintains vasodilation ≥60 min in human basilar artery-2.1× more potent than sodium nitroprusside (EC50 6.0 μM vs. 12.6 μM). • Sustained NO delivery ideal for 12-24 h chronic preconditioning, gene expression, and stem-cell combination studies without medium changes.

Molecular Formula C4H15N5O2+2
Molecular Weight 165.2 g/mol
Cat. No. B1240627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeta-NO
Synonyms1-hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene
2,2'-(hydroxynitrosohydrazono) bis-ethanimine
DETA-NO
diethylenetriamine-NO
Molecular FormulaC4H15N5O2+2
Molecular Weight165.2 g/mol
Structural Identifiers
SMILESC(CN(CC[NH3+])N(N=O)O)[NH3+]
InChIInChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2/p+2
InChIKeyHMRRJTFDJAVRMR-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deta-NO (DETA NONOate): Long-Acting Nitric Oxide Donor


Deta-NO (DETA NONOate, NOC-18, CAS 146724-94-9) is a diazeniumdiolate-class nitric oxide (NO) donor that releases NO via spontaneous, pH-dependent, first-order dissociation without requiring metabolic activation [1]. At pH 7.4 and 37°C, Deta-NO exhibits a half-life of 20 hours and liberates 2 moles of NO per mole of parent compound [2]. This extended release kinetics contrasts sharply with shorter-acting NONOates, positioning Deta-NO as the reference long-duration NO donor for sustained delivery applications in vitro and in vivo [3].

1 Sustained NO release for 12–24 h continuous exposure studies
2 pH-dependent, spontaneous dissociation; no metabolic activation required
3 Low-flux NO delivery pattern for physiological signaling research

Deta-NO Substitution Risks: NONOate Class Heterogeneity


NONOate NO donors are not functionally interchangeable. Members of this class exhibit half-life differences spanning over four orders of magnitude—from seconds to days—with correspondingly divergent biological effects that cannot be compensated by adjusting dose alone [1]. A study comparing five NONOates in vascular smooth muscle cell proliferation assays demonstrated that short-half-life donors (DEA/NO, PAPA/NO) failed to inhibit DNA synthesis at any concentration tested, whereas long-half-life Deta-NO produced concentration-dependent inhibition [2]. Substituting Deta-NO with a shorter-acting analog fundamentally alters the temporal NO delivery profile, which in turn determines the biological outcome independently of total molar exposure [3].

Kinetics Shorter-half-life NONOates may not sustain NO delivery over required experimental windows, altering biological outcomes independently of dose
Potency DEA/NO or PAPA/NO may fail to produce antiproliferative effects at any concentration, unlike Deta-NO's reported inhibition profile
Model fit Deta-NO may serve as a combination agent; substituting with another donor may not replicate reported synergistic study outcomes

Deta-NO Head-to-Head Comparison Evidence


Sustained Release Half-Life vs. Other NONOates

At physiological pH 7.4 and 37°C, Deta-NO (DETA NONOate) exhibits a half-life of 20 hours, substantially exceeding that of other widely used NONOate NO donors [1]. This provides approximately 30-fold longer NO release duration than Spermine NONOate (39 min), 400-fold longer than PAPA NONOate (15 min), and 600-fold longer than DEA NONOate (2 min) [2]. Even among longer-acting comparators, Deta-NO exceeds DPTA NONOate (3 h) by nearly 7-fold [3].

Sustained Release Half-Life
Head-to-head
Deta-NO half-life 20 h at pH 7.4, 37°C; 31-fold longer than Spermine NONOate (39 min), 400-fold longer than PAPA NONOate (15 min), 606-fold longer than DEA NONOate (2 min)
Supports continuous 12–24 h NO exposure without repeated dosing
0.1 M phosphate buffer, pH 7.4, 37°C; first-order kinetics
Nitric oxide donor Half-life Sustained release NONOate kinetics

Antiproliferative Potency vs. SPER/NO in Vascular Smooth Muscle

In a direct comparative study of five NONOate NO donors evaluated under identical 22-hour treatment conditions in rat aortic smooth muscle cells (RA-SMC), Deta-NO inhibited DNA synthesis with an IC50 of 40 μM, demonstrating 4.5-fold greater potency than SPER/NO (IC50 = 180 μM) and 1.5-fold greater potency than DPTA/NO (IC50 = 60 μM) [1]. DEA/NO (2 min half-life) and PAPA/NO (15 min half-life) failed to produce significant inhibition at concentrations up to 500 μM [2]. Cell viability exceeded 95% at 500 μM Deta-NO, confirming the effect was antiproliferative rather than cytotoxic [3].

Antiproliferative Potency
Head-to-head
IC50 of 40 μM in rat aortic smooth muscle cells; 4.5-fold higher reported potency than SPER/NO (IC50 = 180 μM)
Reported inhibition of DNA synthesis in VSMC at lower concentrations
22-h treatment, [³H]thymidine assay; >95% viability at 500 μM
Antiproliferative Vascular smooth muscle IC50 Restenosis

Cerebrovascular Vasorelaxation Potency vs. Sodium Nitroprusside

In isolated human, canine, and porcine basilar arteries precontracted with KCl, Deta-NO demonstrated greater vasorelaxant potency than sodium nitroprusside (SNP) across all three species [1]. In human basilar arteries, Deta-NO exhibited an EC50 of 6.0 ± 2.4 μM compared to SNP's EC50 of 12.6 ± 8.8 μM, representing a 2.1-fold potency advantage [2]. Importantly, while the short-acting DEA/NO showed rapid vasodilation that failed to persist for 60 minutes, the vasorelaxation produced by 100 μM Deta-NO remained sustained throughout the 60-minute observation period, comparable to SNP [3]. In contrast, Deta-NO was the least potent donor tested on peripheral (carotid) arteries, indicating a favorable cerebrovascular selectivity profile [4].

Cerebrovascular Vasorelaxation
Head-to-head
EC50 = 6.0 ± 2.4 μM in human basilar artery; 2.1-fold higher reported potency than sodium nitroprusside (EC50 = 12.6 ± 8.8 μM), with sustained effect for ≥60 min
Supports sustained vasodilation studies in isolated cerebral arteries
KCl-precontracted rings, 60-min observation; DEA/NO effect transient
Cerebrovascular Vasodilation EC50 Basilar artery Sodium nitroprusside

Long-Duration, Low-Flux NO Release Profile

Comprehensive NO release characterization demonstrates that Deta-NO (DETA/NO) releases NO over a total duration of 107.6 ± 19.9 hours with a half-life of 22.5 ± 3.3 hours at 37°C [1]. Total NO payload is 6.3 ± 0.6 μmol per mg of compound [2]. In comparison, SPER/NO releases its total payload of 5.1 ± 0.2 μmol/mg over only 14.8 ± 2.9 hours with a t₁/₂ of 1.1 ± 0.2 hours, while DPTA/NO releases 7.0 ± 1.1 μmol/mg over 31.0 ± 3.3 hours with t₁/₂ of 3.7 ± 0.3 hours [3]. Notably, the maximum instantaneous NO concentration (flux) for Deta-NO is 735 ± 94 ppb/mg, which is approximately 10-fold lower than SPER/NO (7535 ± 222 ppb/mg), reflecting the extended, low-flux release profile characteristic of Deta-NO [4].

Low-Flux Release Profile
Head-to-head
Total release duration 107.6 ± 19.9 h; max flux 735 ± 94 ppb/mg (10.2-fold lower than SPER/NO)
Low-flux profile may support physiological NO signaling studies
37°C, chemiluminescence detection; avoids supraphysiological spikes
NO flux Release duration Sustained delivery NONOate characterization

Stroke Recovery Enhancement with hMSC Combination Therapy

In a rat middle cerebral artery occlusion (MCAo) stroke model, Deta-NO (0.4 mg/kg intravenous) administered as monotherapy produced no detectable functional benefit (p=0.64 vs. PBS control) [1]. However, when combined with human marrow stromal cells (hMSC, 1×10⁶ cells), the combination therapy significantly enhanced neurological functional recovery compared to individual treatments (p<0.05) [2]. Quantitatively, combination treatment increased vessel perimeter and endothelial cell proliferation significantly over either hMSC alone or Deta-NO alone (p<0.05) [3]. Bromodeoxyuridine (BrdU) labeling revealed increased cell proliferation in the subventricular zone and increased migrating neuronal doublecortin-immunoreactive cells in the ischemic boundary area with combination therapy [4].

Stroke Combination Therapy
Context-dependent
Monotherapy (0.4 mg/kg IV) produced no detectable functional benefit in rat MCAo model (p=0.64); combination with hMSC reported enhanced neurological recovery
Reported synergy context; in vivo utility may lie in combination regimens
Rat MCAo, 2-h occlusion, IV at 24 h post; endpoints at 14 days
Stroke Angiogenesis Neurogenesis Combination therapy Functional recovery

Deta-NO Best-Fit Research Applications


Sustained NO Delivery for Long-Term Cell Culture

Deta-NO is the optimal procurement choice for experiments requiring continuous, stable NO exposure over 12–24 hours without repeated dosing or medium changes. With a 20-hour half-life at 37°C and pH 7.4 [1], Deta-NO maintains NO concentrations within a narrow range throughout extended incubation periods. This eliminates the NO concentration fluctuations inherent to shorter-acting NONOates such as SPER/NO (39 min) or DPTA/NO (3 h), which would require either frequent replenishment or produce large concentration swings [2]. Applications include chronic NO preconditioning studies, long-term gene expression analyses, and sustained NO exposure in primary cell cultures.

Vascular Smooth Muscle Antiproliferation and Restenosis Models

For vascular smooth muscle cell (VSMC) proliferation inhibition studies, Deta-NO provides superior potency compared to alternative NONOates. Direct comparative data shows Deta-NO inhibits VSMC DNA synthesis with IC50 = 40 μM, representing 4.5-fold greater potency than SPER/NO (IC50 = 180 μM) under identical 22-hour treatment conditions [3]. Notably, short-acting NONOates (DEA/NO, PAPA/NO) produce no significant antiproliferative effect even at 500 μM, demonstrating that extended NO exposure—not simply total NO dose—drives the biological effect [4]. Researchers investigating NO-based suppression of intimal hyperplasia or restenosis should prioritize Deta-NO over other NONOates to achieve effective inhibition at lower working concentrations.

Sustained Cerebrovascular Vasodilation Research

Deta-NO is the preferred procurement choice for isolated cerebral artery studies where sustained vasodilation without metabolic activation is required. In human basilar artery preparations, Deta-NO demonstrates 2.1-fold greater vasorelaxant potency than sodium nitroprusside (EC50: Deta-NO = 6.0 μM; SNP = 12.6 μM) while maintaining vasodilation for ≥60 minutes [5]. Unlike DEA/NO, which produces rapid but transient relaxation that fails to persist, Deta-NO provides stable, long-duration vasodilation suitable for extended pharmacological studies [6]. Furthermore, Deta-NO's relatively lower potency in peripheral carotid arteries suggests favorable cerebrovascular selectivity, reducing systemic vascular effects in complex experimental models [7].

Combination Therapy for Angiogenesis and Neurogenesis

For stroke and ischemia-reperfusion research involving cell-based therapies, Deta-NO demonstrates value specifically as a combination agent rather than as monotherapy. Evidence from rat MCAo stroke models shows that while Deta-NO alone (0.4 mg/kg IV) provides no functional recovery benefit (p=0.64), combination with human marrow stromal cells (hMSC, 1×10⁶ cells) significantly enhances neurological recovery (p<0.05) and increases vessel perimeter/endothelial proliferation [8]. This application scenario is supported by the mechanism of sustained NO delivery providing a permissive vascular environment for stem cell engraftment and angiogenesis. Procurement of Deta-NO for monotherapy studies may not yield detectable in vivo efficacy; its value proposition lies in combination regimens [9].

Application
Selection Property
Validation Focus
Sustained NO cell culture studies
Extended half-life at physiological pH
Stability of NO concentration across 12–24 h incubations
Vascular smooth muscle proliferation models
Antiproliferative potency ranking among NONOates
DNA synthesis inhibition and viability endpoints
Cerebral artery vasodilation research
Sustained vasorelaxation without metabolic activation
Cerebrovascular vs. peripheral selectivity and duration of effect
Neurovascular combination therapy studies
Synergistic response with cell-based therapies
Functional recovery and angiogenesis endpoints in stroke models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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